Boc-D-Cys(NPys)-OH

描述

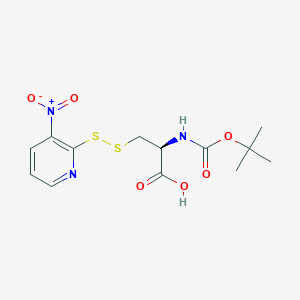

Boc-D-Cys(NPys)-OH is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a disulfide linkage

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Cys(NPys)-OH typically involves multiple steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Disulfide Linkage: The disulfide bond is introduced by reacting a thiol precursor with 3-nitropyridine-2-thiol under oxidative conditions.

Coupling Reaction: The protected amino acid is then coupled with the disulfide-containing moiety using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale purification techniques such as chromatography.

化学反应分析

Disulfide Bond Formation via Thiol Exchange

The Npys group undergoes rapid thiol-disulfide exchange reactions, enabling controlled formation of asymmetric disulfide bonds. This reactivity is exploited in peptide-protein conjugation and heterodimer synthesis .

Key Mechanism :

- The electrophilic Npys sulfur reacts with nucleophilic thiols (e.g., cysteine, glutathione), releasing 3-nitro-2-thiopyridone (NTp) and forming disulfide bonds .

- This reaction proceeds efficiently even at low concentrations (10⁻⁴ M), minimizing polymerization .

Deprotection and Stability

The Npys group is stable under acidic cleavage conditions (e.g., TFA) but labile to reducing agents and ascorbate .

Deprotection Methods

| Agent | Conditions | Time | Efficiency | By-Products |

|---|---|---|---|---|

| β-Mercaptoethanol | 20 mM in PBS, pH 7.4, 25°C | 30 min | >95% | NTp (λₘₐₓ = 386 nm) |

| Ascorbate | 100 mM, pH 7.0, 37°C | 24 hrs | ~75% | Disulfide (if incomplete) |

| TCEP | 50 mM, pH 4.5, 25°C | 1 hr | >90% | NTp |

Stability Data :

- Acid Stability : Resists 95% TFA for 2 hrs .

- Base Sensitivity : Partial decomposition in piperidine (20% in DMF, 2 hrs) .

Oxidative Reactions

Iodine oxidation of Npys-protected peptides facilitates simultaneous deprotection and disulfide formation :

| Condition | Solvent | Reaction Time | Product |

|---|---|---|---|

| I₂ in MeOH/H₂O | 90:10 (v/v) | 30–120 min | Cyclic monomer |

| I₂ in AcOH/HCl | 95:5 (v/v) | 2 hrs | Dimer |

Limitations :

- Risk of Tyr/Trp iodination in polar solvents .

- Polymerization at high peptide concentrations (>1 mg/mL) .

Comparative Reactivity of Npys Derivatives

| Property | Boc-D-Cys(NPys)-OH | Fmoc-Cys(Trt)-OH |

|---|---|---|

| Racemization during coupling | 0.74% | 3.3% |

| Acid stability | Stable to 95% TFA | Cleaved in 1% TFA |

| Deprotection rate (β-ME) | <30 min | N/A |

Synthetic Challenges and Solutions

科学研究应用

Peptide Synthesis

Boc-D-Cys(NPys)-OH is widely used in solid-phase peptide synthesis (SPPS). It serves as a building block for constructing peptides with specific structural features, particularly those that require disulfide linkages for stability.

- Case Study : Research demonstrated that this compound can be incorporated into peptides to enhance their stability and cellular uptake due to the formation of disulfide bonds .

Drug Development

The compound plays a pivotal role in developing peptide-based therapeutics. Its ability to form stable disulfide bonds makes it suitable for creating drugs that mimic natural peptides.

- Case Study : In studies focusing on T-cell epitopes, this compound was utilized to block thiols in proteins, allowing researchers to investigate thiol-containing epitopes more effectively .

Protein Engineering

This compound is employed in protein engineering to create heterodimeric proteins through controlled disulfide bond formation. This application is crucial for studying protein interactions and functions.

作用机制

The mechanism of action of Boc-D-Cys(NPys)-OH involves its ability to form disulfide bonds, which can stabilize the structure of peptides and proteins. The compound may interact with specific molecular targets through its disulfide linkage, influencing various biochemical pathways.

相似化合物的比较

Similar Compounds

(S)-2-Amino-3-mercaptopropanoic acid: Lacks the Boc protection and nitropyridine moiety.

(S)-2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid: Similar but without the disulfide linkage.

(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid: Similar but without the nitro group and disulfide linkage.

Uniqueness

Boc-D-Cys(NPys)-OH is unique due to its combination of a Boc-protected amino group, a disulfide linkage, and a nitropyridine moiety

生物活性

Boc-D-Cys(NPys)-OH, also known as Boc-Cysteine (3-nitro-2-pyridinesulfenyl) hydroxyl, is a cysteine derivative that has garnered attention for its unique properties and applications in biochemical research. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its significance in various fields, particularly immunology and peptide synthesis.

- Molecular Formula : C₁₃H₁₇N₃O₆S

- Molecular Weight : 317.35 g/mol

- Density : 1.4 g/cm³

- Melting Point : -160ºC (decomposes)

- Boiling Point : 553.9°C at 760 mmHg

This compound is characterized by the presence of a nitro-pyridine sulfenyl group, which plays a crucial role in its reactivity and biological applications.

This compound functions primarily as a thiol-modifying reagent. It can selectively block thiol groups in proteins and peptides, which is essential for studying thiol-containing T cell epitopes. The blocking of these thiols prevents undesirable oxidative reactions while maintaining the ability to revert to their active forms through reduction by antigen-presenting cells .

Key Mechanisms:

- Thiol Protection : The compound protects cysteine residues from oxidation, facilitating the study of disulfide-rich proteins.

- Reversible Blocking : Allows for the controlled study of T cell responses by temporarily modifying epitopes without permanent alteration.

1. Immunological Applications

This compound has been utilized in various immunological studies to investigate T cell epitopes. For instance, it has been shown to effectively block thiols in proteins like toxin alpha from Naja nigricollis, allowing researchers to explore the implications of thiol modifications on immune recognition .

2. Peptide Synthesis

In peptide synthesis, this compound serves as a protective group that can be removed under mild conditions. This property is particularly useful for synthesizing cyclic peptides with disulfide bonds, which are critical for maintaining structural integrity and biological activity .

Case Study 1: T Cell Epitopes

A study published in the Journal of Immunological Methods demonstrated that blocking protein thiols with this compound allowed for the identification of T cell epitopes in cysteine-rich proteins. The study highlighted how this approach could reveal new insights into immune responses against various pathogens .

Case Study 2: Peptide Conjugation

Research in Molecular Pharmacology explored the use of this compound in controlled peptide-protein conjugation. The findings indicated that this compound facilitates the formation of stable conjugates while preserving the biological activity of both peptide and protein components .

Comparative Analysis with Other Cysteine Derivatives

| Compound | Key Features | Applications |

|---|---|---|

| This compound | Protects thiols; reversible blocking | T cell epitope identification |

| Boc-L-Cys(Acm)-OH | Requires harsher conditions for deprotection | Cyclic peptide synthesis |

| S-Npys-L-Cysteine | Stable under acidic conditions; used for conjugation | Peptide-protein conjugation |

属性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O6S2/c1-13(2,3)22-12(19)15-8(11(17)18)7-23-24-10-9(16(20)21)5-4-6-14-10/h4-6,8H,7H2,1-3H3,(H,15,19)(H,17,18)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTLOLNDKQUMRH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649892 | |

| Record name | N-(tert-Butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200350-73-8 | |

| Record name | N-(tert-Butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。